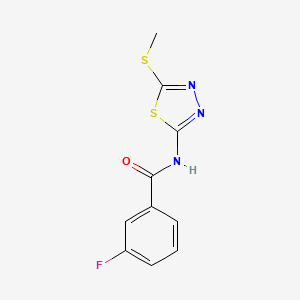

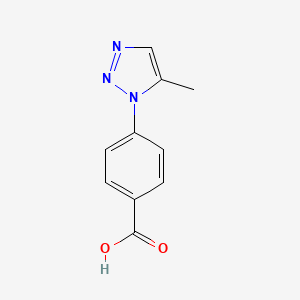

3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that belongs to the 1,3,4-thiadiazole class . This class of compounds has gained prominence due to their wide variety of biological activities . They have been reported to exhibit potential antiglaucoma, anti-inflammatory, antitumor, antiulcer, antibacterial, antiviral, analgesic, antiepileptic, antifungal, and radioprotective properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole-based compounds, including “3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide”, involves the use of low-molecular-weight drugs . The compounds are designed and synthesized, and their anticancer effects are assessed by MTT assay against various cancer cell lines .Molecular Structure Analysis

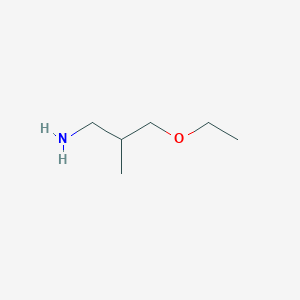

The molecular structure of “3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring . This heterocyclic five-membered ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .科学的研究の応用

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed. These methods highlight the versatility of thiadiazole derivatives in organic synthesis, allowing for environmentally friendly and efficient procedures (Moreno-Fuquen et al., 2019).

Antiviral Activity

Thiadiazole derivatives have been shown to possess antiviral activity against influenza A virus, demonstrating the potential of these compounds in the design of novel influenza A virus inhibitors. This research underscores the significance of thiadiazole scaffolds in developing therapeutic agents for viral infections (Tatar et al., 2021).

Fluorescence Studies

The fluorescence effects of thiadiazole derivatives have been explored, revealing unique properties such as dual fluorescence and aggregation-induced effects. These studies provide a foundation for the development of new fluorescent materials and probes in chemical and biological sensors (Matwijczuk et al., 2018).

Anticancer Evaluation

Novel thiadiazole derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against various human cancer cell lines. This highlights the potential of thiadiazole compounds in cancer therapy and the importance of molecular docking studies for understanding their mechanism of action (Tiwari et al., 2017).

Antimicrobial and Antifungal Action

Studies have identified thiadiazole derivatives with high antimicrobial activity, promising for further investigation in antimicrobial therapy. These findings support the potential of thiadiazole scaffolds in developing new antimicrobial agents (Sych et al., 2019).

Radiosynthesis Applications

Research into the automated radiosynthesis of radiotracers for imaging applications, such as [18F]FMISO and [18F]PM-PBB3, demonstrates the utility of fluorinated thiadiazole derivatives in nuclear medicine, providing valuable tools for clinical diagnostics (Ohkubo et al., 2021).

将来の方向性

The future directions for “3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” and similar compounds involve the discovery and development of new effective cancer therapies . There is a strong demand for new chemical structures that can act as more effective and reliable anticancer agents .

作用機序

Target of Action

The primary target of 3-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is currently unknown .

Mode of Action

It is likely that the compound interacts with its target(s) to induce a biological response, but the nature of this interaction and the resulting changes are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .

特性

IUPAC Name |

3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBLAMXKCKHNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)

![3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2926752.png)

![3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B2926754.png)

![3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2926757.png)

![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)

![(1S,4R)-4,7,7-Trimethyl-3-oxo-N-[2-(prop-2-enoylamino)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2926765.png)